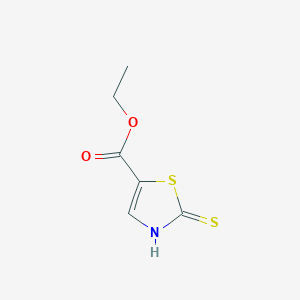

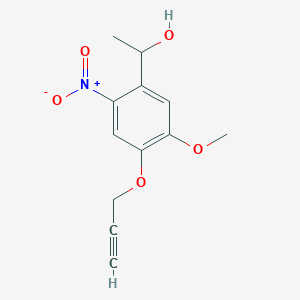

![molecular formula C24H21NO5 B2357197 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid CAS No. 2241128-02-7](/img/structure/B2357197.png)

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group . The Fmoc group can be removed under mildly basic conditions, which allows for the sequential addition of amino acids in peptide synthesis .

Chemical Reactions Analysis

As a derivative of fluorene, this compound might be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The Fmoc group could be removed under mildly basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the fluorene and acetic acid moieties, as well as the Fmoc group. For example, the presence of the Fmoc group might increase the compound’s solubility in organic solvents .Scientific Research Applications

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid, is used to protect hydroxy-groups in various chemical syntheses. Gioeli and Chattopadhyaya (1982) found that the Fmoc group can be removed without affecting other base-labile protecting groups, highlighting its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis

Bleicher et al. (2000) reported the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds, which serve as new linkers for solid-phase synthesis. These compounds show improved acid stability compared to traditional trityl resins, expanding the possibilities in solid-phase synthetic applications (Bleicher, Lutz, & Wuethrich, 2000).

In Chemical Reactions

Pulina et al. (2007) utilized a derivative of this compound in the synthesis of complex molecules. Their work demonstrates the versatility of this compound in facilitating chemical reactions that lead to the formation of new structures (Pulina, Zalesov, & Kataev, 2007).

Supramolecular Studies

Bojarska et al. (2020) explored the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are derivatives of the compound . They provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures, emphasizing the importance of these compounds in biomaterials and therapeutics (Bojarska et al., 2020).

Properties

IUPAC Name |

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-11-15(9-10-16(22)12-23(27)28)13-25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21,26H,12-14H2,(H,25,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQWQABSKNDSTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)